N-propyl-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-1H-benzimidazol-2-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities. The structure of this compound consists of a benzimidazole core with a propyl group attached to the nitrogen atom at position 1 and an amine group at position 2.
Mechanism of Action
Target of Action
N-propyl-1H-benzimidazol-2-amine is a derivative of the benzimidazole moiety . Benzimidazole derivatives have been found to exhibit a broad spectrum of pharmacological properties . .
Mode of Action
Benzimidazole derivatives, in general, are known to interact with their targets in a variety of ways . For instance, some benzimidazole derivatives have been found to exhibit inhibitory effects on certain reactions .
Biochemical Pathways
Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been found to exhibit excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been found to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Cyclization Method: Another method involves the cyclization of N-propyl-o-phenylenediamine with formic acid or its derivatives.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-propyl-1H-benzimidazol-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: N-propyl-1H-benzimidazol-2-one.
Reduction: Reduced forms of this compound.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: N-propyl-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Benzimidazole derivatives, including this compound, have shown promise in biological and medicinal chemistry. They exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, stabilizers, and intermediates in the production of dyes and pigments .
Comparison with Similar Compounds
1H-benzimidazol-2-amine: Lacks the propyl group at position 1, making it less lipophilic compared to N-propyl-1H-benzimidazol-2-amine.
2-methyl-1H-benzimidazol-2-amine: Contains a methyl group instead of a propyl group, which can affect its biological activity and solubility.
5,6-dimethyl-1H-benzimidazol-2-amine: Contains additional methyl groups at positions 5 and 6, which can enhance its stability and biological activity.
Uniqueness: this compound is unique due to the presence of the propyl group at position 1, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural modification can lead to differences in biological activity and target specificity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-propyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPRPJYIUANQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78508-36-8 |
Source
|
Record name | N-propyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.